(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide
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Description
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O3S and its molecular weight is 448.32. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Synthesis
- Crystal Structures of 4-Oxothiazolidin Derivatives : The crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, providing a basis for understanding the chemical and physical properties essential for designing compounds with specific biological activities (Galushchinskiy et al., 2017).
Antimicrobial and Anticancer Activity
- Antimicrobial Activity : A study on rhodanine-3-acetic acid derivatives, a related class, showed significant antimicrobial activity against a panel of bacteria, mycobacteria, and fungi, indicating the potential for similar compounds to serve as effective antimicrobial agents (Krátký et al., 2017).
- Anticancer Activity : Novel (Z)-2-(3-(4-((3-benzyl-2,4-dioxothiazolidin-5-ylidene)methyl)-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide derivatives were synthesized and evaluated for cytotoxic activity against human breast cell line (MCF-7), highlighting the potential of thiazolidinone derivatives in cancer treatment (Kolluri et al., 2020).
Hypoglycemic Activity
- Hypoglycemic Activity of Thiazolidin Derivatives : Another study explored the synthesis of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-Nsubstituted acetamide derivatives and evaluated their hypoglycemic activity, demonstrating the utility of these compounds in diabetes research (Nikaljea et al., 2012).
Anti-inflammatory Activity
- Anti-inflammatory Drugs from 4-Thiazolidinone Core : Research focused on designing new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core, showing significant anti-exudative activity in in vivo studies, which identifies lead compounds for further investigation into anti-inflammatory treatments (Golota et al., 2015).
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O3S/c1-28-14-4-2-3-13(9-14)25-19(27)17(29-20(25)15(10-23)18(24)26)8-11-7-12(21)5-6-16(11)22/h2-7,9,17H,8H2,1H3,(H2,24,26)/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNVVFNZNJMOHE-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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